molecular formula C19H13Cl3O4 B5133679 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B5133679
M. Wt: 411.7 g/mol
InChI Key: SVCJIZATUFWKGU-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with a chloro substituent at the 6-position, a propyl group at the 4-position, and a 2,4-dichlorobenzoate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-propyl-2H-chromen-2-one. This can be achieved by the cyclization of 4-chloro-2-hydroxyacetophenone with propionic anhydride in the presence of a base such as sodium acetate.

    Esterification: The chromen-2-one derivative is then esterified with 2,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The chloro substituent at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives at the 6-position.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxo-4-methyl-2H-chromen-7-yl acetate
  • 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate
  • 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl cyclohexanecarboxylate

Uniqueness

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate ester group, which may impart specific biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3O4/c1-2-3-10-6-18(23)25-16-9-17(15(22)8-13(10)16)26-19(24)12-5-4-11(20)7-14(12)21/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCJIZATUFWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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